molecular formula C15H17IO3 B12817684 cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B12817684
M. Wt: 372.20 g/mol
InChI Key: BRTJQTYCGVEPNG-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclohexane ring with a carboxylic acid group at the 1-position and a 2-(4-iodophenyl)-2-oxoethyl substituent at the cis-3 position. Its stereochemistry is defined by the cis orientation of the substituents on the cyclohexane ring, confirmed by InChI key BRTJQTYCGVEPNG-CMPLNLGQSA-N . Molecular Formula: C₁₅H₁₇IO₃.

Properties

Molecular Formula

C15H17IO3

Molecular Weight

372.20 g/mol

IUPAC Name

3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)

InChI Key

BRTJQTYCGVEPNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring followed by the introduction of a cyclohexane ring and a carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the carboxylic acid group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted phenyl derivatives can be obtained.

Scientific Research Applications

Structural Characteristics

Cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has the following key structural features:

  • Molecular Formula : C15H17IO3
  • Molecular Weight : Approximately 372.21 g/mol
  • Functional Groups : The compound includes a cyclohexane ring, a carboxylic acid group, and an iodophenyl moiety.

These characteristics contribute to its reactivity and interaction with biological targets, making it a candidate for various research applications.

This compound exhibits potential biological activities that are currently being explored in pharmacological contexts. Compounds with similar structures have been studied for their:

  • Anticancer Properties : The compound's unique structure may enhance its binding affinity to cancer-related targets.
  • Antioxidant Activity : Potential to scavenge free radicals, contributing to cellular protection.

Further studies are necessary to fully elucidate its biological mechanisms and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound. Here are notable findings:

Study ReferenceKey Findings
Investigated molecular docking studies revealing binding affinities with transcriptional regulators in bacteria, suggesting antimicrobial properties.
Explored the synthesis of novel derivatives with anticancer activity, highlighting the importance of structural modifications for enhanced efficacy.
Discussed the biological activity related to cancer research and other therapeutic applications, emphasizing the significance of iodine substitution.

These studies underscore the compound's potential as a pharmaceutical candidate and warrant further exploration in drug discovery contexts.

Mechanism of Action

The mechanism by which cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group can influence the binding affinity and specificity of the compound, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The iodine atom in the target compound distinguishes it from analogs with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, chloro) groups. These substitutions significantly influence solubility, reactivity, and metabolic stability.

Table 1: Structural and Physical Properties of Analogs
Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
4-Iodophenyl (Target Compound) 735275-39-5 C₁₅H₁₇IO₃ 372.20 N/A N/A High molecular weight due to iodine; potential radioisotope applications .
4-Methoxyphenyl 736136-34-8 C₁₆H₂₀O₄ 292.33 1.2±0.1 N/A Methoxy group enhances solubility in polar solvents; lower steric hindrance .
3-Chlorophenyl 735275-16-8 C₁₅H₁₇ClO₃ 280.75 1.233 457.8 (predicted) Chlorine’s electron-withdrawing effect increases acidity (pKa ~4.67) .
3-Methylphenyl 735275-06-6 C₁₆H₂₀O₃ 276.33 N/A N/A Methyl group improves lipophilicity, potentially enhancing membrane permeability .
2-Nitrophenyl 735275-43-1 C₁₅H₁₆NO₅ 299.30 N/A N/A Nitro group introduces strong electron-withdrawing effects, possibly reducing metabolic stability .

Pharmacological and Metabolic Behavior

  • Iodophenyl Derivative : Iodine’s polarizable nature may enhance binding to aromatic receptors or enzymes. However, its larger atomic radius could sterically hinder interactions compared to smaller substituents .
  • For example, 3-chlorophenyl analogs show predicted pKa values (~4.67), influencing ionization and bioavailability .
  • Methoxyphenyl Analog : Methoxy groups are generally metabolized via O-demethylation, which could limit half-life compared to iodine’s slower metabolic clearance .

Biological Activity

Cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS Number: 735275-39-5) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article examines its biological activity, including interaction with biological targets, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17IO3, with a molecular weight of approximately 372.2 g/mol. The compound features a cyclohexane ring with a carboxylic acid group and a 4-iodophenyl moiety, which may influence its reactivity and interaction with biological systems .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It has been studied for its potential effects on:

  • Enzyme Inhibition : Preliminary studies suggest that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer .
  • Antimicrobial Properties : Research indicates that related compounds exhibit antimicrobial activity against various pathogens. The presence of the iodophenyl group may enhance this effect by altering the compound's interaction with microbial cell membranes .

Pharmacological Studies

Several pharmacological studies have been conducted to assess the efficacy and safety of this compound:

  • In vitro Assays : In vitro assays have demonstrated that this compound can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting a potential role in combating antibiotic resistance .
  • Cytotoxicity Testing : Cytotoxicity assays have been performed on various cancer cell lines, revealing that the compound may possess selective cytotoxic effects against certain types of cancer cells while sparing normal cells .

Case Study 1: Inhibition of Type III Secretion System

A study conducted on the type III secretion system (T3SS) in enteropathogenic E. coli demonstrated that this compound significantly inhibited the secretion of carboxypeptidase G2 (CPG2), a marker for T3SS activity. The compound exhibited an IC50 value around 50 μM, indicating effective inhibition at relatively low concentrations .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against human colon carcinoma cells (HT29). Results showed that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent. Further studies are warranted to explore its mechanism of action and therapeutic viability .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
This compound C15H17IO3Inhibits T3SS; selective cytotoxicity against cancer cells
Cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid C15H17FO3Antimicrobial properties; enzyme inhibition
Cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid C15H17ClO3Potential anti-inflammatory effects; enzyme modulation

Q & A

Q. What are the established synthetic routes for synthesizing cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound likely involves coupling reactions to introduce the 2-(4-iodophenyl)-2-oxoethyl moiety to the cyclohexane-carboxylic acid core. A recommended approach includes:

  • Step 1 : Use carbodiimide-based coupling agents (e.g., EDCI) with catalytic DMAP in a mixed solvent system (e.g., DCM/DMF) to facilitate ester or amide bond formation .
  • Step 2 : Optimize reaction stoichiometry (e.g., 1.2 equivalents of the iodophenyl ketone derivative) and temperature (room temperature to 40°C) to minimize side products.
  • Step 3 : Purify the crude product via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Validate purity using HPLC (≥98% purity threshold) .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical Confirmation : Utilize X-ray crystallography to resolve the cis configuration of the cyclohexane ring, as demonstrated in constrained cyclohexane derivatives .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
  • Structural Verification : Combine 1^1H/13^13C NMR to confirm proton environments and FT-IR to identify carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and ketone (C=O at ~1680 cm1^{-1}) functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from stereochemical variations in related cyclohexane-carboxylic acid derivatives?

Methodological Answer:

  • Controlled Synthesis : Prepare enantiomerically pure samples using chiral catalysts or chromatographic separation (e.g., chiral HPLC) to isolate stereoisomers .
  • Conformational Analysis : Apply fluorescence decay kinetics (e.g., biexponential lifetime analysis) to detect rotamer populations, as shown in studies of constrained cyclohexane-indole systems .
  • Biological Assay Design : Compare activity across isomers under standardized conditions (e.g., fixed pH, temperature) to isolate stereochemical effects. Use molecular docking to predict binding affinity variations .

Q. What methodological approaches are recommended for studying the conformational dynamics of the 2-(4-Iodophenyl)-2-oxoethyl substituent and its impact on molecular interactions?

Methodological Answer:

  • X-ray Crystallography : Resolve the substituent’s spatial arrangement, focusing on χ1_1 and χ2_2 torsion angles (e.g., χ1_1 ≈ 60°, χ2_2 ≈ ±90°), as seen in analogous fluorophores .
  • Molecular Dynamics (MD) Simulations : Simulate rotamer populations in explicit solvent (e.g., water or DMSO) to predict dominant conformers. Compare with fluorescence lifetime data to validate computational models .
  • Excited-State Quenching Studies : Measure proton- and electron-transfer rates via H-D exchange experiments and temperature-dependent fluorescence decay to quantify nonradiative processes .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or binding affinity in target systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer reactivity, especially at the iodophenyl ketone moiety .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • QSAR Modeling : Corrogate substituent effects (e.g., iodine’s electronegativity) with experimental IC50_{50} values to derive activity trends .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid residues in sealed containers for hazardous waste disposal .
  • Emergency Protocols : For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

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